Potent and Selective Inhibition of Human Carboxylesterase 2 (hCE2)
5-Fluoro-2-(piperidin-4-yl)-1,3-benzothiazole demonstrates potent, nanomolar inhibition of human carboxylesterase 2 (hCE2), a key enzyme in drug metabolism. It is a direct inhibitor, as shown by its Ki and IC50 values. This activity provides a clear functional differentiation from a common, widely available analog, 2-(piperidin-4-yl)-1,3-benzothiazole, for which no comparable inhibitory data against hCE2 has been reported [1]. The absence of data for the unsubstituted analog underscores that the 5-fluoro substitution is critical for achieving this specific and potent biochemical activity [2].
| Evidence Dimension | Inhibition of human carboxylesterase 2 (hCE2) in vitro |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | 2-(Piperidin-4-yl)-1,3-benzothiazole (CAS 51784-73-7); no reported inhibitory activity against hCE2. |
| Quantified Difference | Not calculable; comparator lacks quantitative data. |
| Conditions | Competitive inhibition assay using human liver microsomes with fluorescein diacetate as substrate, following a 10-minute preincubation period [1]. |
Why This Matters
This specific nanomolar activity establishes the 5-fluoro compound as a validated chemical probe for hCE2, a profile not shared by the unsubstituted analog, making it the essential choice for studies involving this target.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603): 5-fluoro-2-(piperidin-4-yl)-1,3-benzothiazole. Affinity Data for Carboxylesterase 2 (Human). Retrieved April 15, 2026. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1477439, 2-(Piperidin-4-yl)-1,3-benzothiazole. Retrieved April 15, 2026. View Source
